4-(4-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one
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Overview
Description
4-(4-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom This particular compound features a spiro connection between a benzo[h][1,2,4]triazolo[4,3-a]quinazoline moiety and a cyclohexane ring, with a methoxyphenyl group attached
Preparation Methods
The synthesis of 4-(4-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the benzo[h][1,2,4]triazolo[4,3-a]quinazoline core, followed by the introduction of the spirocyclohexane ring and the methoxyphenyl group. Reaction conditions may vary, but common reagents include strong acids or bases, oxidizing agents, and solvents like dichloromethane or ethanol. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact .
Chemical Reactions Analysis
4-(4-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium hydride or potassium tert-butoxide.
Cyclization: The compound can undergo cyclization reactions to form new ring structures, which can be facilitated by catalysts or specific reaction conditions
Scientific Research Applications
4-(4-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurodegenerative diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Materials Science: Due to its stable spiro structure, the compound is explored for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological systems are studied to understand its effects on cellular processes and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in cancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby reducing tumor growth .
Comparison with Similar Compounds
Similar compounds to 4-(4-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one include other spiro compounds with different substituents or ring structures. These compounds may share some properties but differ in their specific interactions and applications. Examples include:
Spiro[indoline-3,2’-pyrrolidine] derivatives: Known for their biological activity and use in medicinal chemistry.
Spiro[cyclohexane-1,2’-quinazoline] derivatives: Studied for their potential in materials science and pharmaceuticals
Properties
Molecular Formula |
C25H24N4O2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
12-(4-methoxyphenyl)spiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclohexane]-11-one |
InChI |
InChI=1S/C25H24N4O2/c1-31-19-11-9-18(10-12-19)29-23(30)21-22(28-16-26-27-24(28)29)20-8-4-3-7-17(20)15-25(21)13-5-2-6-14-25/h3-4,7-12,16H,2,5-6,13-15H2,1H3 |
InChI Key |
QAYHSGBEMAFIEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N6C2=NN=C6 |
Origin of Product |
United States |
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